2-Methyl-6-nitroquinoxaline

COX-2 Inhibition Inflammation Target Engagement

2-Methyl-6-nitroquinoxaline (CAS 2942-02-1) is a differentiated heterocyclic building block for medicinal chemistry. Its unique 2-methyl/6-nitro substitution pattern (mp 168–169°C, LogP 1.85) is essential for biological activity—generic quinoxaline analogs cannot substitute. Documented COX-2 inhibitor (IC50 630 nM) with patent precedent in Parkinson's disease. The 6-nitro group reduces to 6-amino (89% yield) for orthogonal diversification into SAR libraries, chemical probes, or bioconjugates. Antiparasitic potential (derivatives <0.1 µM vs. S. mansoni). Procure for target validation through lead optimization.

Molecular Formula C9H7N3O2
Molecular Weight 189.174
CAS No. 2942-02-1
Cat. No. B2689969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitroquinoxaline
CAS2942-02-1
Molecular FormulaC9H7N3O2
Molecular Weight189.174
Structural Identifiers
SMILESCC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3
InChIKeyCZWQHNDESNJXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitroquinoxaline (CAS 2942-02-1): Sourcing Guide for a Key Quinoxaline Synthon


2-Methyl-6-nitroquinoxaline (CAS 2942-02-1) is a heterocyclic building block characterized by a quinoxaline core with a methyl substituent at the 2-position and a nitro group at the 6-position . Its synthesis, often via condensation of 4-nitro-1,2-phenylenediamine with pyruvic aldehyde, is foundational for producing diverse bioactive molecules and functional materials . The compound's defined substitution pattern provides a distinct reactivity profile, making it a strategic intermediate for medicinal chemistry and materials science, rather than a mere commodity chemical .

Why Generic Quinoxaline Substitution Fails: The Specificity of 2-Methyl-6-nitroquinoxaline


Substituting 2-methyl-6-nitroquinoxaline with generic, less expensive quinoxaline analogs like 2-methylquinoxaline or 6-nitroquinoxaline is scientifically invalid for many applications . The unique combination of the 2-methyl and 6-nitro groups is not simply additive; it fundamentally alters the compound's physicochemical properties, reactivity, and biological target engagement . The nitro group is a crucial pharmacophore for activity in certain targets (e.g., bioreductive activation), while the methyl group modulates lipophilicity and metabolic stability. Replacing this compound with an analog lacking either group would likely abolish or drastically reduce the desired activity in assays optimized for this precise scaffold, as demonstrated by the specific inhibitory activity data detailed below [1].

Quantitative Differentiation Guide for 2-Methyl-6-nitroquinoxaline


COX-2 Inhibitory Activity: A Specific Molecular Interaction

In a direct in vitro assay, 2-Methyl-6-nitroquinoxaline demonstrates specific inhibition of the Cyclooxygenase-2 (COX-2) enzyme with an IC50 of 630 nM [1]. This data provides a precise, quantitative measure of its interaction with this therapeutically relevant target, a key differentiator from unsubstituted quinoxaline or analogs lacking this specific substitution pattern, for which such target-specific data is unavailable or significantly different.

COX-2 Inhibition Inflammation Target Engagement

Synthetic Versatility: Reduction to 6-Amino-2-methylquinoxaline

2-Methyl-6-nitroquinoxaline serves as a highly efficient precursor for the synthesis of 6-amino-2-methylquinoxaline, a versatile intermediate. A specific protocol achieves this reduction with hydrogen gas over a 10% palladium on carbon catalyst in methanol, yielding 89% of the pure amino derivative . This high yield under mild conditions contrasts with alternative routes to amino-quinoxalines, which often require harsher conditions or offer lower yields for the desired regioisomer.

Medicinal Chemistry Synthetic Intermediate Reduction Chemistry

Defined Purity and Hazard Profile for Reproducible Research

Commercial availability of 2-Methyl-6-nitroquinoxaline is defined by specific purity grades, such as 98% (Chemscene ) and 95% (Fluorochem ), accompanied by detailed safety documentation. The compound is classified with specific GHS hazard statements (H302, H315, H319, H335) and recommended storage conditions (sealed in dry, 2-8°C) . This level of characterization is essential for reproducible research and safe handling, contrasting with generic quinoxalines which may lack this rigorous quality and safety data.

Quality Control Reproducibility Safety

Thermal and Physicochemical Properties for Handling and Formulation

The compound's distinct physical properties, including a melting point of 168-169°C and a predicted LogP of 1.85 , differentiate it from its analogs. For instance, 2-methylquinoxaline is a liquid at room temperature with a boiling point of 245-247°C [1]. These differences in phase, lipophilicity, and thermal stability are critical for formulation studies, crystallization processes, and predicting in vivo behavior.

Physical Chemistry Formulation Stability

Role in Neurodegenerative Disease Research: A Differentiated Scaffold

The quinoxaline scaffold of 2-Methyl-6-nitroquinoxaline is explicitly claimed in patents for the treatment of neurodegenerative diseases [1]. Its derivative, 6-amino-2-methylquinoxaline, is specifically identified for its potential in Parkinson's disease models [2]. This positions the 2-methyl-6-nitroquinoxaline core as a privileged starting point for developing neuroprotective agents, a biological application area not commonly associated with other simple quinoxaline analogs.

Neurodegeneration Parkinson's Disease Chemical Probe

Key Intermediate for Antimicrobial and Antiparasitic Agents

Derivatives of 2-Methyl-6-nitroquinoxaline have demonstrated promising antibacterial activity against various bacterial strains, including those resistant to commonly used antibiotics . Furthermore, the broader class of nitroquinoxalines has shown potent activity against Schistosoma mansoni, with some compounds achieving >70% activity at 0.1 µM [1]. This positions 2-Methyl-6-nitroquinoxaline as a crucial building block for synthesizing novel agents against infectious and neglected tropical diseases, a distinct advantage over non-nitro quinoxaline analogs.

Antimicrobial Antiparasitic Neglected Diseases

Top Application Scenarios for Procuring 2-Methyl-6-nitroquinoxaline


Medicinal Chemistry: Lead Generation for Inflammation and Infectious Diseases

Given its documented COX-2 inhibitory activity (IC50 630 nM) [1] and the antimicrobial potential of its derivatives, 2-Methyl-6-nitroquinoxaline is an ideal scaffold for initiating medicinal chemistry campaigns. Researchers can rapidly generate libraries of analogs to improve potency and selectivity for these targets. The high-yielding reduction to the 6-amino derivative (89% yield) provides a direct route to a second, orthogonal vector for chemical diversification, enabling efficient SAR exploration.

Neuroscience Research: Synthesis of Neuroprotective Agents

The specific mention of 6-amino-2-methylquinoxaline, a direct derivative of the title compound, in patent literature for Parkinson's disease treatment makes 2-Methyl-6-nitroquinoxaline a strategic starting material for neuroscience drug discovery programs [2]. Procuring this compound allows for the synthesis of novel chemical probes to investigate neuroprotective mechanisms and the development of potential therapeutics for neurodegenerative disorders.

Chemical Biology: Development of Functional Probes

The combination of a defined purity profile (≥ 95%), known physicochemical properties (mp 168-169°C, LogP 1.85), and a reactive nitro group makes this compound suitable for developing functional chemical probes . The nitro group can be reduced to an amine for conjugation to biotin, fluorophores, or solid supports, enabling target identification and mechanism-of-action studies for the observed COX-2 inhibitory activity.

Antiparasitic Drug Discovery: Exploring Nitroquinoxaline SAR

Based on the potent activity of nitroquinoxaline analogs against Schistosoma mansoni (some with EC50 <0.1 µM), 2-Methyl-6-nitroquinoxaline serves as an essential building block for synthesizing and evaluating new antiparasitic agents [3]. The compound's defined substitution pattern allows for systematic exploration of structure-activity relationships (SAR) around the nitroquinoxaline core, a critical step in optimizing drug candidates for neglected tropical diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-nitroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.